Ginsenosid Ra2

Übersicht

Beschreibung

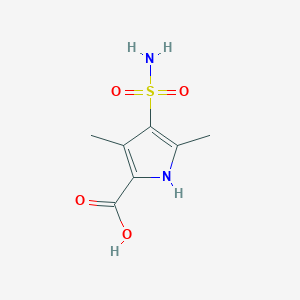

Ginsenoside Ra2 is a type of triterpenoid saponin found in the roots of Panax ginseng, a medicinal plant belonging to the Araliaceae family. Ginsenosides are the primary active components responsible for the pharmacological effects of ginseng, which include anti-inflammatory, anti-cancer, and neuroprotective properties . Ginsenoside Ra2, along with other ginsenosides, contributes to the therapeutic potential of ginseng.

Wissenschaftliche Forschungsanwendungen

Chemie: Ginsenosid Ra2 dient als wertvolle Verbindung zur Untersuchung der Struktur-Aktivitäts-Beziehungen von Saponinen und deren Derivaten.

5. Wirkmechanismus

This compound entfaltet seine Wirkungen durch mehrere molekulare Ziele und Pfade:

Krebshemmende Wirkung: Es induziert Apoptose und hemmt die Proliferation von Krebszellen, indem es Signalwege wie den Phosphatidylinositol-3-Kinase/Protein-Kinase-B-Weg (PI3K/Akt) moduliert.

Entzündungshemmende Wirkung: This compound reduziert Entzündungen, indem es die Produktion von pro-inflammatorischen Zytokinen hemmt und den Nuclear-Factor-Kappa-B-Weg (NF-κB) moduliert.

Neuroprotektion: Es schützt Neuronen vor oxidativem Stress und Apoptose, indem es antioxidative Pfade aktiviert und die Produktion von reaktiven Sauerstoffspezies (ROS) hemmt.

Wirkmechanismus

Target of Action

Ginsenoside Ra2, a triterpenoid saponin found in Panax ginseng, has been shown to have significant pharmacological activities in various systems . The primary targets of Ginsenoside Ra2 are cancer cells, particularly breast cancer cells . These cells possess distinct biological characteristics, including high metabolic activity, mitochondrial dysfunction, and resistance to cell death . Ginsenoside Ra2 can modify these hallmarks of tumor cells, representing a promising approach to tumor treatment .

Mode of Action

Ginsenoside Ra2 interacts with its targets by changing the functional hallmarks of tumor cells . It has been suggested that the presence of a hydroxyl group at the C-3 or C-20 position on the Ginsenoside molecule plays a critical role in its activity . This interaction results in changes in the tissue structure, function, and metabolism of tumor cells and their internal and external environment .

Biochemical Pathways

Ginsenoside Ra2 affects several biochemical pathways. It has been shown to inhibit vascular endothelial growth factor-induced migration, tube formation, and proliferation of primary cultured human umbilical vascular endothelial cells . The activation of Akt/mammalian target of the rapamycin signaling cascade in these cells is also inhibited . These effects on biochemical pathways result in the inhibition of tumor cell proliferation, invasion, and avoidance of apoptosis .

Result of Action

The molecular and cellular effects of Ginsenoside Ra2’s action include the inhibition of angiogenesis and metastasis, as well as the induction of cell cycle arrest and apoptosis . These effects result in the suppression of tumor growth and the enhancement of the body’s immune response .

Action Environment

The action of Ginsenoside Ra2 can be influenced by various environmental factors. For instance, the P. ginseng wild population exhibits three types of ginsenoside profiles affected by genetic and environmental factors . Furthermore, diverse regulatory controls of ginsenoside biosynthesis may be linked to the existence of multiple copies of metabolic genes and isoforms of biosynthetic enzymes . The diverse expression patterns of these isoforms in tissues and at different embryonic stages may be correlated with environmental and/or developmental cues .

Biochemische Analyse

Biochemical Properties

Ginsenoside Ra2 plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Ginsenoside Ra2 has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby modulating signaling pathways. Additionally, Ginsenoside Ra2 can bind to steroid receptors, influencing the expression of genes involved in inflammation and cell proliferation . These interactions highlight the compound’s potential in modulating biochemical pathways critical for health and disease.

Cellular Effects

Ginsenoside Ra2 exerts various effects on different cell types and cellular processes. In cancer cells, Ginsenoside Ra2 has been observed to induce apoptosis, or programmed cell death, by activating caspases, which are enzymes that play essential roles in apoptosis . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation. Furthermore, Ginsenoside Ra2 influences gene expression by modulating transcription factors, leading to changes in cellular metabolism and function . These effects underscore its potential as a therapeutic agent in cancer treatment and other diseases.

Molecular Mechanism

At the molecular level, Ginsenoside Ra2 exerts its effects through several mechanisms. It binds to specific receptors on the cell surface, initiating a cascade of intracellular events. For example, Ginsenoside Ra2 can inhibit the activation of NF-κB, a transcription factor involved in inflammatory responses . This inhibition reduces the expression of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects. Additionally, Ginsenoside Ra2 can modulate the activity of enzymes involved in oxidative stress, such as superoxide dismutase, enhancing the cell’s antioxidant capacity . These molecular interactions provide a comprehensive understanding of how Ginsenoside Ra2 influences cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ginsenoside Ra2 have been studied over various time frames. The compound’s stability and degradation are critical factors influencing its long-term effects. Studies have shown that Ginsenoside Ra2 remains stable under physiological conditions, maintaining its bioactivity over extended periods . Long-term exposure to Ginsenoside Ra2 in cell cultures has demonstrated sustained anti-proliferative and anti-inflammatory effects, suggesting its potential for chronic therapeutic applications . These findings highlight the importance of understanding the temporal dynamics of Ginsenoside Ra2’s effects in both in vitro and in vivo settings.

Dosage Effects in Animal Models

The effects of Ginsenoside Ra2 vary with different dosages in animal models. At low doses, Ginsenoside Ra2 has been shown to enhance cognitive function and reduce inflammation without significant adverse effects . At higher doses, some studies have reported potential toxicity, including liver and kidney damage . These findings indicate a threshold effect, where the therapeutic benefits of Ginsenoside Ra2 are maximized at optimal dosages, while higher doses may lead to toxicity. Understanding these dosage effects is crucial for developing safe and effective therapeutic strategies.

Metabolic Pathways

Ginsenoside Ra2 is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . These enzymes convert Ginsenoside Ra2 into various metabolites, which may have distinct biological activities. Additionally, Ginsenoside Ra2 influences metabolic flux by modulating the activity of key enzymes involved in glucose and lipid metabolism. These effects on metabolic pathways highlight the compound’s potential in managing metabolic disorders, such as diabetes and obesity.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Herstellung von Ginsenosid Ra2 beinhaltet die Extraktion und Reinigung aus Ginsengwurzeln. Traditionelle Methoden umfassen die Lösungsmittelextraktion, gefolgt von chromatografischen Techniken zur Isolierung der Verbindung. Neuere Fortschritte in der synthetischen Biologie haben die Produktion von Ginsenosiden mithilfe gentechnisch veränderter Mikroorganismen wie Saccharomyces cerevisiae ermöglicht . Diese Methode beinhaltet die Expression von Schlüsselenzymen, die am biosynthetischen Weg von Ginsenosiden beteiligt sind, wodurch eine großtechnische Produktion möglich wird.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet typischerweise den Anbau von Ginsengpflanzen, gefolgt von der Extraktion mit Lösungsmitteln wie Ethanol oder Methanol. Der Extrakt wird dann verschiedenen chromatografischen Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) unterzogen, um this compound zu reinigen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ginsenosid Ra2 durchläuft verschiedene chemische Reaktionen, darunter Hydrolyse, Oxidation und Glykosylierung. Diese Reaktionen können die Struktur von this compound verändern und zur Bildung verschiedener Derivate führen.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Saure oder enzymatische Hydrolyse kann die glykosidischen Bindungen in this compound spalten, was zur Bildung von Aglykonen und Zuckerresten führt.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid können die Hydroxylgruppen in this compound oxidieren, was zur Bildung von oxidierten Derivaten führt.

Glykosylierung: Glykosyltransferasen können Zuckerreste an die Aglykonstruktur von this compound addieren, wodurch glykosylierte Derivate entstehen.

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene deglykosylierte und oxidierte Derivate von this compound, die unterschiedliche pharmakologische Eigenschaften aufweisen können .

Vergleich Mit ähnlichen Verbindungen

Ginsenosid Ra2 ist Teil einer größeren Familie von Ginsenosiden, zu denen Verbindungen wie Ginsenosid Rb1, Rb2, Rc, Rd und Re gehören . Im Vergleich zu diesen ähnlichen Verbindungen ist this compound aufgrund seines spezifischen Glykosylierungsmusters und seiner unterschiedlichen pharmakologischen Eigenschaften einzigartig .

Ähnliche Verbindungen:

Ginsenosid Rb1: Bekannt für seine entzündungshemmenden und neuroprotektiven Wirkungen.

Ginsenosid Rb2: Zeigt krebshemmende und antidiabetische Eigenschaften.

Ginsenosid Rc: Es wurde gezeigt, dass es entzündungshemmende und antioxidative Wirkungen hat.

Ginsenosid Rd: Bekannt für seine neuroprotektiven und krebshemmenden Eigenschaften.

Ginsenosid Re: Zeigt entzündungshemmende, krebshemmende und kardioprotektive Wirkungen.

Zusammenfassend lässt sich sagen, dass this compound eine wertvolle Verbindung mit vielfältigen Anwendungen in der wissenschaftlichen Forschung und Medizin ist. Seine einzigartige chemische Struktur und seine pharmakologischen Eigenschaften machen es zu einem vielversprechenden Kandidaten für die Entwicklung neuer Therapeutika.

Eigenschaften

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S)-4-hydroxy-5-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxolan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H98O26/c1-24(2)10-9-14-58(8,84-51-46(74)42(70)39(67)31(80-51)23-76-52-47(40(68)30(21-61)78-52)82-49-44(72)36(64)27(63)22-75-49)25-11-16-57(7)35(25)26(62)18-33-55(5)15-13-34(54(3,4)32(55)12-17-56(33,57)6)81-53-48(43(71)38(66)29(20-60)79-53)83-50-45(73)41(69)37(65)28(19-59)77-50/h10,25-53,59-74H,9,11-23H2,1-8H3/t25-,26+,27+,28+,29+,30-,31+,32-,33+,34-,35-,36-,37+,38+,39+,40-,41-,42-,43-,44+,45+,46+,47+,48+,49-,50-,51-,52+,53-,55-,56+,57+,58-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBIBJSWHIZNCA-BGPUAMRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H98O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317134 | |

| Record name | Ginsenoside Ra2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1211.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83459-42-1 | |

| Record name | Ginsenoside Ra2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83459-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ginsenoside Ra2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine hydrochloride](/img/structure/B1447919.png)

![methyl 2-[4-(2-chloroethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B1447924.png)

![Spiro[oxirane-2,8'-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]](/img/structure/B1447932.png)